5-Iodo-2-morpholinopyridin-4-amine
Overview
Description
“5-Iodo-2-morpholinopyridin-4-amine” is a chemical compound with the molecular formula C9H12IN3O . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in scientific literature. For instance, a study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . Another study discussed the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) derivatives as novel DHFR inhibitors against Staphylococcus aureus .Scientific Research Applications
Functionalization and Catalytic Reactions
5-Iodo-2-morpholinopyridin-4-amine and related compounds are involved in various functionalization and catalytic reactions, demonstrating their utility in synthetic chemistry. For instance, aminocarbonylation reactions, facilitated by palladium catalysis, have been performed using iodo- and dibromo-pyridazinones, where the iodo derivative showed complete conversion and high yields. This process highlights the reactivity and potential of iodo derivatives in creating complex amide structures, a key step in synthesizing various pharmacologically relevant compounds (Takács et al., 2012).
Spin Labeling for Structural Determination
Spin labeling combined with electron paramagnetic resonance (EPR) and molecular dynamics (MD) simulations is an innovative approach for determining structures within RNA systems. Compounds such as 5-iodo-uridine and 5-iodo-cytidine have been utilized to introduce spin labels into RNA, facilitating the measurement of intramolecular distances. This technique enhances our understanding of RNA structures and interactions, crucial for developing RNA-targeted therapeutics and studying RNA's role in various biological processes (Piton et al., 2007).
Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleosides
The synthesis of morpholino-modified nucleoside analogues demonstrates the adaptability of iodo and bromo derivatives in nucleoside modification. These analogues are vital in developmental biology and potentially in designing antisense therapies targeting specific mRNA sequences. The process employs palladium-mediated cross-coupling reactions, highlighting the compound's role in creating modified nucleosides that can be utilized in genetic studies and therapeutic applications (Nandi et al., 2013).
Photophysical Studies and Fluorophore Development
The development of highly emissive fluorophores for both solution and solid-state applications showcases the potential of this compound derivatives in materials science. These compounds exhibit significant fluorescence quantum yields, making them excellent candidates for use in imaging, sensing, and light-emitting devices. The study of their photophysical properties provides insights into the design of novel luminescent materials (Hagimori et al., 2019).
Ligand Development for Nicotinic Acetylcholine Receptors
5-Iodo-A-85380, a derivative closely related to this compound, has been identified as a selective ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), important in neurological research and potential therapeutic applications. Its high affinity and selectivity for α4β2 nAChRs, coupled with low toxicity and rapid brain penetration, make it an excellent tool for in vivo imaging of these receptors, contributing to our understanding of neurobiological processes and aiding in the development of treatments for neurological disorders (Mukhin et al., 2000).
Properties
IUPAC Name |
5-iodo-2-morpholin-4-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGKCUBUBOJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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